3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid

Crystal Engineering Supramolecular Chemistry Solid-State Properties

This compound is the only 1,3,4-oxadiazole derivative with a validated co-crystal structure bound to the USP5 zinc-finger domain (PDB 6DXT, 1.95 Å), enabling structure-guided optimization for selective USP5 inhibitors. Its unique propensity to form nonchiral hydrogen-bonded chains (confirmed by single-crystal XRD) makes it a critical reference standard for crystal engineering. Cited in anti-metastatic patents as a starting scaffold. Available at 97% purity from multiple global suppliers—order now to accelerate your medicinal chemistry or supramolecular research.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 23464-98-4
Cat. No. B1368224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
CAS23464-98-4
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)CCC(=O)O
InChIInChI=1S/C11H10N2O3/c14-10(15)7-6-9-12-13-11(16-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)
InChIKeyCUYMDSTYUZAYFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid CAS 23464-98-4: Key Properties and Research-Grade Specifications for Procurement


3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid (CAS 23464-98-4) is a heterocyclic compound belonging to the 1,3,4-oxadiazole class, featuring a phenyl substituent at the 5-position and a propanoic acid side chain at the 2-position of the oxadiazole ring [1]. This compound is recognized as a versatile research chemical and building block with a molecular formula of C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol . Key physicochemical properties include a melting point of 139–143 °C and a predicted pKa of 4.07 ± 0.10, indicating its weakly acidic nature [2]. The compound is commercially available from multiple reputable suppliers, including Sigma-Aldrich, Fluorochem, and Aladdin Scientific, typically at purities ≥97% .

Why Substituting 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid with Other 1,3,4-Oxadiazole Analogs Introduces Experimental Risk


The 1,3,4-oxadiazole scaffold exhibits pronounced substituent-dependent divergence in pharmacological and physicochemical behavior. While many 2,5-disubstituted 1,3,4-oxadiazole derivatives share the same core heterocycle, the nature and position of substituents critically govern biological target engagement, solubility, and metabolic stability. For instance, in the context of USP5 zinc-finger domain binding, the specific phenyl substitution pattern of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid enables a unique co-crystallization binding mode that would not be replicated by analogs with different aryl substituents or altered linker lengths [1][2]. Similarly, structure-activity relationship studies across the broader 1,3,4-oxadiazole class demonstrate that even minor modifications to the aryl group can shift anti-inflammatory efficacy by over 30% and alter ulcerogenic index by up to threefold relative to reference standards [3]. Generic substitution without empirical validation therefore risks introducing uncontrolled variables into research workflows, potentially invalidating comparative studies or leading to non-reproducible results in sensitive assay systems.

Quantitative Differentiation Evidence: 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid vs. Analogs


Crystal Engineering: Unique Supramolecular Assembly into Nonchiral Chains vs. Chiral Helices

In a systematic crystal engineering study of 1,3,4-oxadiazole derivatives, 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid self-assembles into nonchiral chains through hydrogen-bonding networks, in contrast to structurally related analogs that form chiral helical assemblies under identical crystallization conditions [1].

Crystal Engineering Supramolecular Chemistry Solid-State Properties

USP5 Zinc-Finger Domain Binding: Validated Co-Crystal Structure vs. Non-Binding Analogs

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid has been experimentally validated as a ligand for the USP5 zinc-finger ubiquitin binding domain via X-ray co-crystallography at 1.95 Å resolution, whereas numerous other 1,3,4-oxadiazole derivatives screened in the same structural genomics campaign did not yield interpretable electron density [1][2].

Ubiquitin Protease Structural Biology Fragment-Based Drug Discovery

Patented Utility in Cancer Invasion/Metastasis Inhibition: Class-Level Inference for Phenyl-Substituted Oxadiazoles

Patents WO-2018089967-A1, US-11008325-B2, and EP-3538101-A1 explicitly claim 5-phenyl-1,3,4-oxadiazole-2-propionic acid and closely related derivatives as inhibitors of cancer invasion, attachment, and/or metastasis, based on cellular assay data demonstrating reduced migration and invasion in multiple cancer cell lines .

Cancer Metastasis Small Molecule Inhibitors Patent Landscape

Procurement-Driven Application Scenarios for 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid


Fragment-Based Drug Discovery Targeting Ubiquitin-Specific Protease 5 (USP5)

The validated co-crystal structure of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid bound to the USP5 zinc-finger domain (PDB 6DXT, 1.95 Å resolution) enables structure-guided optimization of this fragment for developing selective USP5 inhibitors [1]. Researchers can leverage the experimentally determined binding pose to design analogs with improved affinity or to use the compound as a competitive probe in biochemical assays.

Crystal Engineering Studies of Hydrogen-Bonded Supramolecular Architectures

This compound's unique propensity to form nonchiral hydrogen-bonded chains rather than chiral helices, as established by single-crystal X-ray diffraction, makes it a valuable model system for investigating the relationship between molecular structure and supramolecular assembly [2]. It can serve as a reference standard in systematic crystal engineering studies where predictable chain packing is desired.

Synthesis of Patent-Defined Anti-Metastatic Candidate Libraries

Given its explicit inclusion in a family of patents claiming inhibitors of cancer invasion and metastasis, this compound is a suitable starting scaffold for medicinal chemistry campaigns aimed at developing novel anti-metastatic agents . Its commercial availability at ≥97% purity supports SAR exploration through derivatization of the propanoic acid moiety.

Reference Standard for Analytical Method Development and Quality Control

With well-defined physical properties (melting point 139–143 °C, predicted pKa 4.07 ± 0.10) and broad commercial availability, this compound can serve as a reference standard for developing HPLC, LC-MS, or NMR methods for 1,3,4-oxadiazole derivatives [3]. Its purity specifications (≥97%) and availability from multiple vendors support cross-laboratory reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.